An In-depth Technical Guide to the Chemical Properties of 2-bromo-2,3-dihydro-1H-indene
An In-depth Technical Guide to the Chemical Properties of 2-bromo-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). This document is intended for professionals in chemical research and drug development who utilize halogenated intermediates for the synthesis of complex organic molecules. Key data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and reaction mechanisms, adhering to specified formatting requirements.
Introduction
2-bromo-2,3-dihydro-1H-indene is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a bromine atom on the alicyclic ring at the C2 position makes it a valuable and reactive intermediate in organic synthesis. It serves as a key building block for introducing the indane scaffold into larger molecules, a structural motif present in various pharmaceuticals and agrochemicals.[1] Its unique bromine-substituted structure is particularly useful for studying reaction mechanisms and developing novel chemical processes for creating more complex molecules with potential therapeutic effects.[1]
Physicochemical Properties
The fundamental physical and chemical properties of 2-bromo-2,3-dihydro-1H-indene are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Br | [1][2] |
| Molecular Weight | 197.07 g/mol | [1][2] |
| CAS Number | 17623-96-0 | [2] |
| IUPAC Name | 2-bromo-2,3-dihydro-1H-indene | [2] |
| Synonyms | 2-Bromoindane, 2-Bromo-2,3-dihydroindene | [2] |
| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 2-bromo-2,3-dihydro-1H-indene.
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Mass Spectrometry (MS): In a mass spectrum, 2-bromo-2,3-dihydro-1H-indene would exhibit a characteristic molecular ion peak cluster due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 196 and 198. A primary fragmentation pathway would involve the loss of the bromine radical, leading to a significant fragment ion at m/z 117 (C₉H₉⁺). GC-MS data for this compound is available in spectral databases.[2]
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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<3000 cm⁻¹: Aliphatic C-H stretching from the CH and CH₂ groups.
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~1600 and 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~700-500 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[3] Vapor phase IR spectra are available for reference in spectral databases.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would contain signals for the three protons on the five-membered ring. The proton on the carbon bearing the bromine (C2-H) would appear as a downfield multiplet, coupled to the four protons of the two adjacent methylene groups. The protons of the C1 and C3 methylene groups would likely appear as complex, overlapping multiplets.
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¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons (four CH and two quaternary) in the typical ~120-145 ppm range. In the aliphatic region, three signals are expected: one for the carbon attached to bromine (C2), which would be shifted significantly due to the electronegative halogen, and two signals for the C1 and C3 methylene carbons.
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Synthesis and Reactivity
Synthesis
The synthesis of 2-bromo-2,3-dihydro-1H-indene can be achieved from indene. A common strategy involves the formation of a bromohydrin intermediate (trans-2-bromoindan-1-ol) by reacting indene with a bromine source in the presence of water, followed by the reduction of the hydroxyl group.[4]
Experimental Protocol: Synthesis via Bromohydrin Intermediate
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Bromohydrin Formation:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Indene (1 equivalent) in a 1:1 mixture of acetone and water.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
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Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-bromoindan-1-ol.
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Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Reduction of Hydroxyl Group:
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Dissolve the purified trans-2-bromoindan-1-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
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Add a reducing agent system, for example, sodium borohydride (NaBH₄) followed by the careful addition of a protic acid (like H₂SO₄) or by using a system like triethylsilane and trifluoroacetic acid.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
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Carefully quench the reaction with water and extract the product with diethyl ether (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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The resulting crude 2-bromo-2,3-dihydro-1H-indene can be further purified by vacuum distillation or column chromatography.
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Reactivity
The primary mode of reactivity for 2-bromo-2,3-dihydro-1H-indene is nucleophilic substitution at the carbon atom bonded to the bromine. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups.[3]
Key reactions include:
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C-N Bond Formation: Reaction with amines (primary or secondary) or ammonia leads to the formation of 2-aminoindane derivatives, which are important scaffolds in medicinal chemistry.[3]
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C-O Bond Formation: Alkoxides or hydroxides can displace the bromide to form ethers or alcohols, respectively.
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C-S Bond Formation: Thiolates react readily to produce 2-thioether derivatives of indane.[3]
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C-C Bond Formation: Carbanions, such as those derived from organocuprates or enolates, can be used to form new carbon-carbon bonds.
Safety and Handling
2-bromo-2,3-dihydro-1H-indene is a hazardous chemical and must be handled with appropriate safety precautions.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
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Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Conclusion
2-bromo-2,3-dihydro-1H-indene is a versatile synthetic intermediate with well-defined chemical properties. Its significance lies in the strategic placement of a reactive bromine atom on the indane framework, enabling a wide array of nucleophilic substitution reactions. This guide has provided essential data on its physicochemical properties, spectroscopic signatures, and a reliable synthetic protocol. For researchers in organic synthesis and drug discovery, a thorough understanding of this compound's reactivity and handling requirements is crucial for its effective and safe utilization in the development of novel molecular entities.
References
- 1. 2-Bromo-2,3-dihydro-1H-indene [myskinrecipes.com]
- 2. 2-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
- 4. EP1035095A1 - Method for making 1,2-Dibromoindane - Google Patents [patents.google.com]
